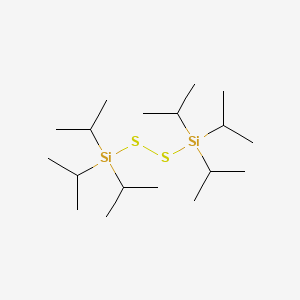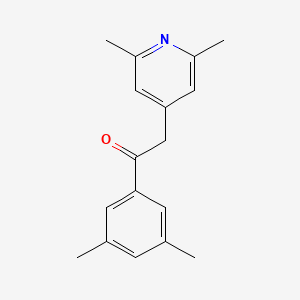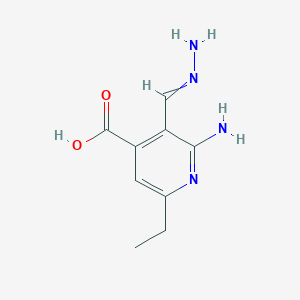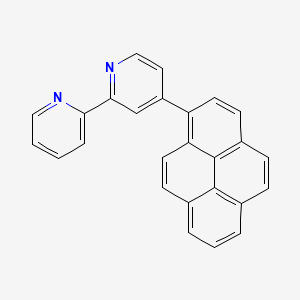![molecular formula C16H25BrO B12572315 1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene CAS No. 220186-63-0](/img/structure/B12572315.png)
1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene is an organic compound with the molecular formula C16H25BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and an ethylhexyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene typically involves the bromination of 4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The ethylhexyl ether group can be oxidized under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-[(2-ethylhexyl)oxy]-2,5-dimethylphenol if hydroxide is the nucleophile.
Oxidation: Products may include carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: The major product would be 4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene.
Scientific Research Applications
1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Chemical Biology: Used in studies involving the modification of biomolecules and the development of probes for biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the ethylhexyl ether group undergoes oxidative cleavage, leading to the formation of aldehydes or carboxylic acids. The molecular targets and pathways involved would vary based on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-[(2-ethylhexyl)oxy]benzene: Lacks the two methyl groups on the benzene ring.
4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene: Lacks the bromine atom.
1-Bromo-4-[(2-ethylhexyl)oxy]-3,5-dimethylbenzene: The methyl groups are positioned differently on the benzene ring.
Uniqueness
1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both the bromine atom and the ethylhexyl ether group provides versatility in synthetic applications, making it a valuable compound in organic synthesis and material science.
Properties
CAS No. |
220186-63-0 |
|---|---|
Molecular Formula |
C16H25BrO |
Molecular Weight |
313.27 g/mol |
IUPAC Name |
1-bromo-4-(2-ethylhexoxy)-2,5-dimethylbenzene |
InChI |
InChI=1S/C16H25BrO/c1-5-7-8-14(6-2)11-18-16-10-12(3)15(17)9-13(16)4/h9-10,14H,5-8,11H2,1-4H3 |
InChI Key |
LIUQEEJQJYSVQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=C(C=C(C(=C1)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate](/img/structure/B12572248.png)

amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)

![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)


![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)

![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)


